Bullatalicin

Description

Properties

CAS No. |

125882-64-6 |

|---|---|

Molecular Formula |

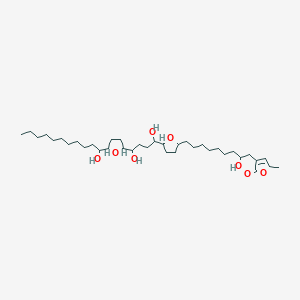

C37H66O8 |

Molecular Weight |

638.9 g/mol |

IUPAC Name |

4-[9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3 |

InChI Key |

HKMBLJVHVBJAIH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

melting_point |

107-109°C |

physical_description |

Solid |

Synonyms |

bullatalicin |

Origin of Product |

United States |

Isolation and Purification Methodologies of Bullatalicin

Plant Source Identification and Material Preparation

The successful isolation of Bullatalicin begins with the correct identification of its plant source and the proper preparation of the plant material.

Relevant Plant Parts for ExtractionScientific studies have consistently utilized specific parts of the Annona bullata plant for the extraction of this compound. The bark, and more specifically the stem bark, has been identified as the primary plant material for obtaining this compound.purdue.edusemanticscholar.orgnih.govgoogle.comThe bark is typically air-dried and pulverized before the extraction process begins to maximize the surface area for solvent interaction.google.com

Table 1: Plant Source and Material for this compound Isolation

| Plant Species | Plant Part Used for Extraction | Reference |

|---|

Extraction Techniques from Plant Matrix

Once the plant material is prepared, a series of extraction and partitioning steps are employed to create a crude extract enriched with acetogenins (B1209576), including this compound.

Sequential Partitioning MethodologiesThe crude ethanol (B145695) extract is too complex for direct purification and must first be simplified through a process called solvent-solvent partitioning. This technique separates compounds based on their differential solubility in immiscible solvents. A common method involves partitioning the ethanol extract between water and an organic solvent like dichloromethane (B109758) (CH2Cl2).google.comThis step concentrates the acetogenins, which are typically more soluble in the organic phase (the dichloromethane fraction), separating them from more polar, water-soluble compounds.google.comcore.ac.uk

Table 2: Solvent Extraction and Partitioning Summary

| Step | Solvent(s) | Purpose | Result | Reference |

|---|---|---|---|---|

| Initial Extraction | 95% Ethanol (EtOH) | To extract a broad range of compounds from the plant matrix. | Crude Ethanol Extract (F001) | google.com |

| Partitioning | Water (H2O) and Dichloromethane (CH2Cl2) | To separate compounds based on polarity. | Water-soluble fraction (F002), Dichloromethane-soluble fraction (F003), and insoluble interface (F004). Acetogenins are concentrated in the CH2Cl2 fraction. | google.com |

Chromatographic Separation and Purification Strategies

The final and most critical stage in obtaining pure this compound involves advanced chromatographic techniques. purdue.edu Chromatography separates the components of a mixture based on their different affinities for a stationary phase and a mobile phase. nih.govadarshcollege.in For acetogenins, a strategy known as bioactivity-directed fractionation is often used, where the fractions from each separation step are tested to guide the purification toward the desired compounds. purdue.edunih.gov

The concentrated acetogenin (B2873293) fraction is subjected to a series of chromatographic separations. purdue.edu These methods often include:

Column Chromatography: Frequently using silica (B1680970) gel as the stationary phase, this technique separates compounds based on polarity. psu.edu

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful tools for separating structurally similar acetogenins, including positional isomers and epimers. thieme-connect.compsu.edu

Countercurrent Chromatography (CCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of solid supports, which can sometimes cause irreversible adsorption of the sample. thieme-connect.compsu.edu It has been used effectively for the purification of acetogenins from crude extracts. psu.edu

Through the sequential application of these high-resolution chromatographic methods, this compound is isolated from other closely related compounds, yielding a purified final product. purdue.edu

Table 3: Chromatographic Techniques in Acetogenin Purification

| Technique | Principle of Separation | Common Use in Acetogenin Isolation | Reference |

|---|---|---|---|

| Column Chromatography | Adsorption; separation based on polarity. | Initial fractionation of partitioned extracts. | psu.edu |

| High-Performance Liquid Chromatography (HPLC) | Partition, Adsorption; high-resolution separation. | Final purification of isomeric and epimeric acetogenins. | thieme-connect.compsu.edu |

| Countercurrent Chromatography (CCC) | Liquid-liquid partitioning without a solid support. | Purification of compounds from crude mixtures, including separation of isomers. | thieme-connect.compsu.edu |

Table 4: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Dichloromethane |

| Ethanol |

General Chromatographic Approaches (e.g., Silica Gel Column)

The initial purification of this compound and related acetogenins from a crude plant extract typically involves open column chromatography with silica gel as the stationary phase. researchgate.net This technique separates compounds based on their polarity. youtube.comcolumn-chromatography.com The slightly polar nature of acetogenins makes silica gel, a polar adsorbent, an effective medium for this primary separation step. sysrevpharm.org

The process often begins with a crude extract, for instance, an ethanol extract of Annona muricata leaves, which is then subjected to fractionation. researchgate.net This is followed by loading the acetogenin-rich fraction onto a silica gel column. researchgate.net The separation is achieved by eluting the column with a series of solvents or solvent mixtures (mobile phase) of increasing polarity. researchgate.netmiamioh.edu This gradient elution allows for the sequential separation of compounds, from non-polar to more polar.

A practical, multi-stage approach for isolating a fraction rich in Bullatacin (B1665286) involves the following:

Initial Extraction: An acetogenin-rich fraction is first obtained from soursop (Annona muricata) leaves. researchgate.net

Column Chromatography (Multiple Stages): The extract is passed through a silica gel 60 (0.015-0.040 mm) column. researchgate.net A sequence of eluents with varying polarities is used to separate the components. For example, a three-stage fractionation might employ pure n-hexane, acetone, dichloromethane, and mixtures like hexane-acetone (1:1) and dichloromethane-acetone in various ratios (e.g., 7:3 and 1:1). researchgate.net

Fraction Monitoring: The collected fractions are monitored using techniques like Thin-Layer Chromatography (TLC) to identify those containing the desired acetogenins. sysrevpharm.org A specific spray reagent, such as Kedde's reagent, can be used to detect the α,β-unsaturated γ-lactone moiety characteristic of acetogenins, which produces a distinct color. researchgate.netsysrevpharm.org

This general chromatographic approach serves to remove pigments, lipids, and other classes of compounds, yielding fractions that are significantly enriched in acetogenins like this compound. researchgate.net These enriched fractions then typically undergo further purification using more advanced techniques like HPLC. sysrevpharm.org

Table 1: General Parameters for Silica Gel Column Chromatography of this compound

| Parameter | Description | Source(s) |

| Stationary Phase | Silica gel 60 (particle size: 0.015-0.040 mm or 230-400 mesh) | researchgate.netgoogle.com |

| Mobile Phase (Eluents) | A gradient of solvents with increasing polarity. Examples include:n-HexaneAcetoneDichloromethaneHexane-Acetone mixtures (e.g., 1:1)Dichloromethane-Acetone mixtures (e.g., 7:3, 1:1)Methanol-Chloroform gradients | researchgate.netgoogle.com |

| Loading Technique | The acetogenin-rich extract is dissolved and loaded onto the pre-packed silica gel column. | researchgate.net |

| Detection Method (for fractions) | Thin-Layer Chromatography (TLC) with a visualizing agent like Kedde's reagent. | researchgate.netsysrevpharm.org |

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a critical step for the final purification and isolation of this compound from the enriched fractions obtained through column chromatography. researchgate.netsysrevpharm.org HPLC offers higher resolution and efficiency, enabling the separation of structurally similar acetogenins. core.ac.uk

Reversed-Phase HPLC (RP-HPLC) is the most commonly employed mode for acetogenin purification. sysrevpharm.orgresearchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically consisting of methanol (B129727) and water or acetonitrile (B52724) and water. researchgate.netresearchgate.netnacalai.com This method is particularly suitable for acetogenins because their weak UV absorbance at around 210-220 nm can be effectively detected without interference from the solvent cutoffs associated with normal-phase HPLC. sysrevpharm.orgum.edu.my

In a specific application for the isolation of Bullatacin, the following HPLC system parameters were utilized:

Column: A Thermal Extend C18 reversed-phase column was used. This type of column has an octadecylsilyl (C18) bonded silica stationary phase, which is effective for separating moderately polar compounds like acetogenins. researchgate.netthermofisher.com

Mobile Phase: An isocratic mobile phase, meaning the solvent composition remains constant throughout the run, was used. The mixture consisted of methanol and water in an 85:15 volume ratio. researchgate.netresearchgate.net

Detection: The eluting compounds were detected by a UV detector set at a wavelength of 220 nm. This wavelength corresponds to the absorbance of the α,β-unsaturated γ-lactone ring present in this compound. researchgate.net

The solution containing the separated this compound peak is collected from the HPLC system. The solvent is then evaporated to yield the pure, isolated compound. researchgate.net The purity of the isolated this compound can be confirmed by analytical HPLC, which should show a single, sharp peak. nih.gov

Table 2: HPLC Parameters for the Isolation of this compound

| Parameter | Description | Source(s) |

| Chromatography Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.netsysrevpharm.org |

| Stationary Phase/Column | Thermal Extend C18 (250 x 4.6 mm, 5 µm particle diameter) | researchgate.net |

| Mobile Phase | Isocratic mixture of Methanol/Water (85/15, v/v) | researchgate.netresearchgate.net |

| Flow Rate | Not specified, but typically 1.0 mL/min for analytical scale. | N/A |

| Detection | UV detector at 220 nm | researchgate.net |

| Result | Isolation of a purified Bullatacin fraction. | researchgate.net |

Structural Features and Stereochemical Aspects of Bullatalicin

Core Structural Motif: Bis-Tetrahydrofuran System

Nonadjacent Tetrahydrofuran (B95107) Rings

A defining characteristic of Bullatalicin's bis-THF system is the nonadjacent arrangement of the two tetrahydrofuran rings. Unlike some acetogenins (B1209576) where the THF rings are directly linked, in this compound, they are separated by a segment of the aliphatic hydrocarbon chain. This separation between the five-membered oxygen-containing rings distinguishes it from acetogenins with adjacent bis-THF systems and influences the molecule's conformational flexibility and three-dimensional topology.

Configuration of Oxygenated Stereocenters within THF Rings

The stereochemistry of the oxygenated stereocenters within the tetrahydrofuran rings and the flanking hydroxyl groups is a critical aspect of this compound's structure. The relative stereochemistry within this core region is often described using a specific nomenclature. For this compound and related acetogenins, a common stereochemical pattern is the threo/trans/threo/trans/erythro configuration. This notation describes the relative orientations of the substituents on the chiral carbons of the bis-THF core, contributing to the precise spatial arrangement of the molecule. The terms erythro and threo are used to describe the relative stereochemistry of adjacent chiral centers, while trans refers to the stereochemistry of the substituents on the THF rings themselves.

Terminal Lactone Moiety Characteristics

At one end of the long aliphatic chain, this compound features a terminal lactone moiety. This functional group is a common endpoint in the biosynthesis of Annonaceous acetogenins and contributes significantly to the molecule's chemical properties.

Alpha, Beta-Unsaturated Gamma-Lactone

The lactone in this compound is specifically an α,β-unsaturated γ-lactone. This five-membered ring contains a double bond between the alpha and beta carbons relative to the carbonyl group. This unsaturation introduces a degree of planarity and rigidity to this portion of the molecule. The α,β-unsaturated γ-lactone is a recurring structural motif in a vast number of bioactive natural products.

Methyl Ketolactone Variations

While the primary structure of this compound contains the α,β-unsaturated γ-lactone, variations in this moiety are observed within the broader class of Annonaceous acetogenins. One such variation is the presence of a methyl ketolactone, where a methyl group is attached to the lactone ring. Another related functionality found in some acetogenins is an acetonyl γ-lactone. While not a defining feature of this compound itself, the existence of these variations highlights the structural diversity that can arise from subtle biosynthetic modifications within this family of natural products.

Hydroxylated Aliphatic Chain Analysis

Extending from the bis-tetrahydrofuran core to the terminal lactone is a long, hydroxylated aliphatic chain. This hydrocarbon backbone is interspersed with one or more hydroxyl groups, which are key functional features of the molecule. In this compound, a hydroxyl group is typically located at the C-4 position of the aliphatic chain. The presence and specific location of these hydroxyl groups along the chain influence the molecule's polarity and its potential for intermolecular interactions.

| Feature | Description |

| Core Structure | Bis-Tetrahydrofuran (bis-THF) System |

| THF Ring Arrangement | Nonadjacent |

| Core Stereochemistry | Typically threo/trans/threo/trans/erythro |

| Terminal Moiety | Alpha, Beta-Unsaturated Gamma-Lactone |

| Aliphatic Chain | Long hydrocarbon chain with hydroxyl substituents |

| Key Hydroxyl Position | C-4 |

| Functional Group | Typical Presence in Annonaceous Acetogenins |

| Hydroxyl (-OH) Groups | Multiple groups distributed along the aliphatic chain |

Presence of Double Bonds and Carbonyls

A defining feature of many annonaceous acetogenins, including likely this compound, is the presence of an α,β-unsaturated γ-lactone ring. This moiety contains both a carbon-carbon double bond and a carbonyl group (C=O) in conjugation, forming a reactive system. The carbonyl group is part of the lactone (cyclic ester) functional group. The α,β-unsaturation within this lactone ring is a common characteristic of this family of natural products. Beyond the lactone, additional double bonds or carbonyl groups may be present along the aliphatic chain, further influencing the molecule's shape and reactivity.

| Structural Moiety | Presence in this compound (as an Annonaceous Acetogenin) |

| Carbon-Carbon Double Bond (C=C) | Present, notably in the α,β-unsaturated γ-lactone ring |

| Carbonyl Group (C=O) | Present as part of the γ-lactone ring |

Stereochemical Elucidation Methodologies

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, of a complex molecule like this compound is a challenging yet essential task. Scientists employ a combination of sophisticated spectroscopic and chemical methods to unravel the relative and absolute configurations of its numerous chiral centers.

Spectroscopic Analysis for Relative Stereochemistry

The relative stereochemistry of adjacent chiral centers in this compound and related acetogenins is primarily determined using advanced nuclear magnetic resonance (NMR) techniques. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable tools in this process.

COSY spectra reveal proton-proton coupling networks, allowing chemists to trace the connectivity of the carbon skeleton. The magnitude of the coupling constants (J-values) between adjacent protons can provide valuable information about their dihedral angles, which in turn helps to infer the relative stereochemistry (e.g., syn or anti relationships).

By meticulously analyzing the data from these and other NMR experiments, researchers can piece together the relative spatial arrangement of the various substituents along the this compound backbone.

Chemical Derivatization for Stereochemical Confirmation

While NMR spectroscopy is powerful for determining relative stereochemistry, establishing the absolute configuration of chiral centers often requires chemical derivatization. The Mosher ester analysis is a widely used and reliable method for this purpose, particularly for determining the absolute configuration of secondary alcohols researchgate.netnih.govstackexchange.com.

This technique involves the reaction of the alcohol of unknown stereochemistry with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid researchgate.netnih.gov. This reaction forms two diastereomeric esters. The proton (¹H) and fluorine (¹⁹F) NMR spectra of these two diastereomers are then recorded and compared researchgate.net. Due to the anisotropic effect of the phenyl group in the Mosher's ester moiety, the chemical shifts of the protons near the newly formed ester linkage will be different in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be confidently assigned researchgate.netnih.govstackexchange.com. This method has been successfully applied to determine the absolute configuration of the carbinol centers in a variety of annonaceous acetogenins, providing a powerful tool for the complete stereochemical elucidation of compounds like this compound researchgate.net.

| Method | Application in Stereochemical Elucidation |

| Spectroscopic Analysis (COSY, NOESY) | Determination of relative stereochemistry by analyzing through-bond and through-space proton interactions. |

| Chemical Derivatization (Mosher Ester Analysis) | Determination of absolute configuration of hydroxyl-bearing stereocenters by NMR analysis of diastereomeric esters. researchgate.netnih.govstackexchange.com |

Biosynthetic Pathways of Annonaceous Acetogenins, with Focus on Bullatalicin

Polyketide Pathway Hypothesis as Biogenetic Origin

The biogenesis of Annonaceous acetogenins (B1209576), including Bullatalicin, is proposed to originate from the polyketide pathway. scielo.brthieme-connect.com This hypothesis suggests that these compounds are derived from long-chain fatty acids (typically C32 or C34) that undergo a series of condensation reactions analogous to fatty acid synthesis, but with variations in the reduction steps. rsc.orgmdpi.comftb.com.hr Polyketides are a diverse group of secondary metabolites built from the repeated condensation of acetyl-CoA and malonyl-CoA units. wikipedia.orgwordpress.com The resulting polyketide chain serves as the backbone for the extensive modifications that lead to the final acetogenin (B2873293) structure. rsc.org The general consensus is that these complex molecules are formed through the polymerization of acetate (B1210297) units, a hallmark of the polyketide pathway. thieme-connect.comwikipedia.org

Proposed Enzymatic Modifications and Cyclization Events

The linear polyketide precursor undergoes a series of remarkable enzymatic transformations, primarily oxidative cyclizations, to form the characteristic cyclic ether rings of acetogenins. rsc.orgnih.gov

Epoxidation and Cyclization of Unsaturated Fatty Acids

A key step in the proposed biosynthetic pathway is the enzymatic epoxidation of specific double bonds within the unsaturated fatty acid precursor. rsc.orgmdpi.com It is hypothesized that a polyene chain is first assembled and then subjected to the action of epoxidase enzymes. rsc.org This epoxidation is followed by a cascade of intramolecular cyclizations. mdpi.comresearch-solution.com These cyclization events are initiated by the nucleophilic attack of a hydroxyl group onto the epoxide ring, a process governed by stereoelectronic factors as described by Baldwin's rules for ring closure. nih.gov This sequence of epoxidation followed by hydroxyl-mediated ring-opening is a common theme in the biosynthesis of polyether natural products. nih.gov

Formation of Tetrahydrofuran (B95107) and Tetrahydropyran (B127337) Rings

The regioselective opening of the epoxide rings leads directly to the formation of the tetrahydrofuran (THF) and, in some cases, tetrahydropyran (THP) rings that are hallmarks of Annonaceous acetogenins. rsc.org For a non-adjacent bis-THF acetogenin like this compound, this process is thought to occur through multiple, independent epoxidation and cyclization events along the polyketide chain. core.ac.uk The formation of these rings can be envisioned as a domino cyclization process following polyepoxidation of the precursor. mdpi.com The specific arrangement of THF rings and their flanking hydroxyl groups is determined by the initial pattern of double bonds and hydroxyl groups on the linear precursor. core.ac.uk Enzymes, likely from the cytochrome P450 monooxygenase family, are believed to catalyze these oxidative cyclizations. semanticscholar.org

Influence of Precursor Stereochemistry on Product Configuration

The stereochemistry of the final acetogenin product is intricately linked to the geometry of the precursor molecule. The numerous chiral centers in this compound are not randomly configured but are instead a direct consequence of the stereochemistry of the starting polyene chain and the facial selectivity of the enzymatic reactions.

Relationship Between Double Bond Configuration and Product Diastereomers

The configuration of the double bonds (cis or trans) in the polyolefin precursor is believed to dictate the relative stereochemistry of the resulting hydroxyl and THF ring substituents. sysrevpharm.org It has been proposed that the cyclization of a trans-epoxide leads to an erythro relationship between substituents, while a cis-epoxide results in a threo relationship. sysrevpharm.org This principle explains the existence of numerous acetogenin diastereomers. For instance, this compound and its epimer, 12,15-cis-bullatalicin, differ in stereochemistry, which is likely due to a difference in the geometry of a double bond in their respective biosynthetic precursors. core.ac.uk The specific stereochemical outcome of the cyclization is dependent on the precise positioning of the reacting groups, which is controlled by the enzyme's active site.

Challenges and Limitations in Biogenetic Pathway Elucidation

Despite the plausible hypotheses, the complete elucidation of the biosynthetic pathway for this compound and other acetogenins faces significant challenges. A primary limitation is the difficulty in performing direct experimental studies, such as radiolabeling experiments. sysrevpharm.org Annonaceous plants are often slow-growing, and establishing stable tissue cultures for feeding labeled precursors has proven difficult. sysrevpharm.org The acetogenins produced can be toxic to the plant callus cultures, inhibiting growth and preventing the generation of sufficient material for analysis. sysrevpharm.org

Furthermore, the enzymes responsible for the key steps—the polyketide synthase, epoxidases, and cyclases—have not been isolated and characterized from Annonaceous sources. nih.gov Consequently, much of the understanding of this pathway is based on inference from the structures of the isolated natural products, biomimetic chemical syntheses, and knowledge of analogous pathways in other organisms. sysrevpharm.orgmdpi.com The sheer complexity of the precursor molecules and the multitude of stereoisomers make the definitive assignment of the pathway a formidable task. thieme-connect.com

Preclinical Pharmacological Activity of Bullatalicin

Antineoplastic and Cytotoxic Mechanisms in Cellular Models.benchchem.comresearchgate.netpurdue.edu

Bullatalicin has demonstrated significant cytotoxic and antineoplastic properties in various in vitro studies. purdue.edu Its mechanism of action is multifaceted, targeting fundamental cellular processes that are critical for the survival and proliferation of cancer cells. The compound has shown potent and selective cytotoxic activities against certain human tumor cell lines, with effective doses (ED50) recorded at levels as low as 10⁻⁷ mcg/ml. researchgate.net

Inhibition of Cellular Proliferation.benchchem.com

A primary mechanism through which this compound exerts its antitumor effects is the inhibition of cellular proliferation. Studies have shown that this compound can effectively halt the growth of cancer cells. For instance, research on the related acetogenin (B2873293), bullatacin (B1665286), demonstrated a dose-dependent reduction in the viability of colon cancer cell lines SW480 and HT-29, with IC50 values of approximately 10 nM and 7 nM, respectively. nih.gov This potent inhibition of proliferation underscores the potential of acetogenins (B1209576) like this compound as antineoplastic agents.

Apoptosis Induction in Cancer Cell Lines.benchchem.com

In addition to inhibiting proliferation, this compound is known to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Studies on the closely related acetogenin, bullatacin, have provided insight into this process. Bullatacin was found to induce apoptosis in human hepatocarcinoma 2.2.15 cells in a time- and dose-dependent manner. nih.gov This was confirmed through morphological changes and by using fluorescein-isothiocyanate (FITC)-labeled annexin (B1180172) V and propidium (B1200493) iodide (PI) staining. nih.gov Furthermore, bullatacin has been shown to trigger apoptosis in colon cancer cells and ABCB1-overexpressing cells through a mitochondrial-dependent pathway. nih.gov

Mitochondrial Complex I Inhibition and ATP Depletion.nih.gov

A key molecular target for this compound and other Annonaceous acetogenins is the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase). purdue.edunih.gov The inhibition of this complex disrupts cellular respiration, leading to a significant depletion of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. google.com The potent inhibitory action of bullatacin on rat liver mitochondria and purified beef heart mitochondria Complex I has been demonstrated, with I₅₀ values in the low nanomolar range. purdue.edu This disruption of energy metabolism is a fundamental aspect of the cytotoxicity of these compounds against both tumor cells and pests. nih.gov

Pesticidal and Insecticidal Properties.benchchem.comnih.gov

This compound and its analogs have shown significant potential as natural pesticides and insecticides. nih.gov This activity is also linked to their ability to inhibit mitochondrial Complex I in insects. nih.gov

Efficacy Against Agricultural Pests.benchchem.com

Research has demonstrated the efficacy of this compound against various agricultural and public health pests. nih.gov In a comparative study, this compound, a nonadjacent bis-THF acetogenin, was tested for its dietary toxicity against insecticide-susceptible and -resistant strains of the German cockroach, Blattella germanica. nih.gov The results indicated that this compound affected the development of insecticide-resistant nymphs. nih.gov Furthermore, another study highlighted the strong insecticidal activity of this compound against the mosquito larva, Culex pipiens pallens. research-solution.com

Table 1: Cytotoxicity Data for Related Annonaceous Acetogenins

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Bullatacin | SW480 (Colon Cancer) | IC50 | ~10 nM | nih.gov |

| Bullatacin | HT-29 (Colon Cancer) | IC50 | ~7 nM | nih.gov |

| Bullatacin | 2.2.15 (Hepatocarcinoma) | ED50 | 7.8 +/- 2.5 nM | nih.gov |

| This compound | Human Tumor Cell Lines | ED50 | as low as 10⁻⁷ mcg/ml | researchgate.net |

Broader Biological Spectrum of Annonaceous Acetogenins.researchgate.netum.edu.my

Annonaceous acetogenins, the class of compounds to which this compound belongs, are known for a wide array of potent biological activities. researchgate.net These natural products are derived from fatty acids and are characterized by the presence of tetrahydrofuran (B95107) (THF) and/or tetrahydropyran (B127337) (THP) rings, and a terminal γ-lactone. scielo.brbeilstein-journals.org Beyond their well-documented antineoplastic and pesticidal effects, this family of compounds also exhibits antimalarial, antimicrobial, immunosuppressant, and antifeedant properties. researchgate.net Their potent cytotoxicity is a hallmark of the class, making them a significant area of interest in the search for new therapeutic agents. um.edu.mynih.gov The mechanism of action for many of these effects is rooted in their ability to inhibit Complex I of the mitochondrial electron transport chain. nih.govscielo.br

Antimalarial Activity

Annonaceous acetogenins, the chemical class to which this compound belongs, are known to exhibit a range of potent biological activities, including antimalarial effects. nih.govmdpi.com Plants from the Annonaceae family, such as Annona muricata and Annona squamosa, are sources of this compound and have been used in traditional medicine to treat malaria. pnrjournal.comscielo.brnih.gov

Research into acetogenins has demonstrated their antiprotozoal capabilities, which is relevant as malaria is caused by a protozoan parasite of the Plasmodium genus. researchgate.netcore.ac.ukbeilstein-journals.org Studies have shown that acetogenins can exhibit in vitro antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. nih.govtandfonline.comresearchgate.net The presence of at least one tetrahydrofuran ring in the structure of these compounds appears to be significant for their antimalarial action. nih.govtandfonline.comresearchgate.net Specifically, ripe fruit pulp from Annona muricata, which contains prominent acetogenins including this compound, asimicin, and bullatacin, has been noted for its potential applications stemming from these antimicrobial and antimalarial effects. pnrjournal.com

Antimicrobial and Bactericidal Potential

The antimicrobial potential of annonaceous acetogenins like this compound has been a subject of scientific investigation. nih.govcancer.gov This class of compounds is recognized for its broad bioactivities, which include antimicrobial and bactericidal effects. researchgate.netresearchgate.net Extracts from plants such as Annona muricata, a known source of this compound, have demonstrated these properties. pnrjournal.comnih.gov

Research has shown that purified acetogenins from the seeds of A. muricata exert a significant antibacterial effect against several Gram-positive and Gram-negative bacteria. mdpi.com For instance, the oleoresin from the leaves of A. muricata was found to have high bactericidal activity against Enterobacter cloacae and Pseudomonas aeruginosa. researchgate.net Furthermore, this compound's derivative, this compound tetraacetate, is also believed to have potential antimicrobial properties. beilstein-journals.org The antifungal activity of soursop (Annona muricata) leaf extract has also been reported, showing weak inhibition against Aspergillus species.

Table 1: Bactericidal Activity of Annona muricata Leaf Oleoresin

| Bacterium | Activity |

|---|---|

| Enterobacter cloacae | High |

Immunosuppressant and Antifeedant Actions

Annonaceous acetogenins, including this compound, have been identified as having diverse and potent biological effects, such as immunosuppressive, antifeedant, and pesticidal activities. nih.govresearchgate.netcore.ac.ukmdpi.com

The immunosuppressive effects are a recognized characteristic of the broader class of annonaceous acetogenins. nih.govcore.ac.ukbeilstein-journals.org This suggests a potential for these compounds to modulate immune responses, although specific preclinical data on this compound's direct immunosuppressant action remains an area for further research.

The antifeedant and insecticidal properties of acetogenins are well-documented. scirp.orgresearchgate.netscielo.br this compound itself has been noted for its lethal antifeedant and growth inhibitory properties against a variety of significant agricultural insect pests. scirp.org Research indicates that this compound shows activity against the German cockroach (Blatella germanica). scirp.org

Table 2: Reported Antifeedant and Insecticidal Activity of this compound

| Target Insect | Activity Type |

|---|---|

| Blatella germanica | Insecticidal |

Mechanistic Investigations of Bullatalicin at a Molecular Level

Identification of Cellular and Molecular Targets

The cytotoxic and antitumor properties of Bullatalicin are attributed to its interaction with specific cellular and molecular targets. Research has focused on identifying these targets to elucidate the compound's mechanism of action.

Estrogen Receptor Interactions and Ligand Docking

Molecular docking studies have been employed to investigate the interaction between this compound and the estrogen receptor alpha (ERα), a significant therapeutic target in breast cancer. thepharmajournal.comthepharmajournal.comresearchgate.net One such in silico study docked this compound with the ERα protein (PDB ID: 3ERT). thepharmajournal.com The results indicated a potential for this compound to impede the proliferation of breast cancer by targeting the ERα protein, as suggested by the calculated binding energy and inhibition constants. thepharmajournal.comthepharmajournal.comresearchgate.net

The interaction between this compound and the estrogen receptor involves the formation of hydrogen bonds. A specific hydrogen bond interaction has been identified between the oxygen atom (O3) of this compound and the amino acid residue LEU 387A of the estrogen receptor. thepharmajournal.com

Table 1: Hydrogen Bond Interaction between this compound and Estrogen Receptor (PDB ID: 3ERT)

| Index | Residue | Amino Acid | Distance (H-A) | Distance (D-A) | Donor Angle | Ligand Atom | Protein Atom |

| 1 | 387A | LEU | 3.10 | 4.06 | 176.42 | O3 | O2 |

Source: The Pharma Innovation Journal, 2023 thepharmajournal.com

These findings suggest that this compound's interaction with the estrogen receptor could be a key component of its anticancer activity, particularly against hormone-dependent cancers. thepharmajournal.comthepharmajournal.comresearchgate.net

Interaction with Electron Transport System Components

A primary mechanism of action for Annonaceous acetogenins (B1209576), the class of compounds to which this compound belongs, is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. ijper.orgmdpi.comnih.gov This inhibition disrupts the production of ATP, which is particularly detrimental to cancer cells due to their high metabolic rate, ultimately leading to apoptosis. ijper.orgmdpi.com Bullatacin (B1665286), a closely related acetogenin (B2873293), is one of the most potent known inhibitors of NADH dehydrogenase (ubiquinone), with an IC50 value of 1.2 nM. wikipedia.org

The inhibition of Complex I is a critical aspect of the cytotoxic effects of these compounds. ijper.orgmdpi.comnih.gov By disrupting the primary site of NADH oxidation in the respiratory chain, this compound and related acetogenins effectively starve cancer cells of the energy required for their proliferation and survival. mdpi.com

Potential for Other Enzyme and Protein Interactions

Signaling Pathway Modulation

This compound has been shown to modulate various signaling pathways that are crucial for cell growth and survival. Its ability to interfere with these pathways is central to its anticancer effects.

Pathways Related to Cellular Proliferation Control

Annonaceous acetogenins, including this compound, are known to inhibit the proliferation of cancer cells by inducing cell cycle arrest. nih.govdovepress.com The cell cycle is a tightly regulated process that controls cell division, and its dysregulation is a hallmark of cancer. nih.govnih.gov By arresting cells in specific phases of the cell cycle, such as the G1 or G2/M phase, these compounds prevent cancer cells from dividing and proliferating. mdpi.comnih.gov

The antiproliferative effects of acetogenins are linked to their ability to modulate the expression of proteins that regulate the cell cycle. dovepress.com For instance, some acetogenins have been shown to affect the levels of cyclins and cyclin-dependent kinases (CDKs), which are key drivers of cell cycle progression. nih.govnih.gov The inhibition of cellular proliferation through cell cycle arrest is a key mechanism by which this compound exerts its antitumor activity. nih.govportico.org

Induction of Programmed Cell Death Pathways

A crucial aspect of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. ijper.orgnih.gov Apoptosis is a natural process that eliminates damaged or unwanted cells, and its evasion is a critical step in tumor development. nih.govbosterbio.com

The induction of apoptosis by Annonaceous acetogenins is often mediated through the intrinsic, or mitochondrial, pathway. bosterbio.com This is consistent with their known inhibitory effect on mitochondrial Complex I. The disruption of mitochondrial function can trigger the release of pro-apoptotic factors. ijper.orgbosterbio.com

Studies on related acetogenins have shown that they can activate key executioner caspases, such as caspase-3, which are central to the apoptotic process. ijper.orgnih.gov Furthermore, these compounds can modulate the expression of proteins from the Bcl-2 family, which are critical regulators of apoptosis. nih.govbosterbio.com For example, they can promote the expression of pro-apoptotic proteins like Bax. nih.gov

Advanced Approaches for Target Validation

The precise identification and validation of molecular targets are paramount to understanding the mechanism of action of bioactive compounds like this compound. Advanced molecular and computational techniques offer powerful means to elucidate these interactions at a granular level, moving beyond initial observations of cellular effects to pinpoint specific protein partners. These approaches are critical for confirming the direct interactions of this compound and for providing a solid foundation for any further therapeutic development.

Genetic Perturbation Studies (e.g., CRISPR-Cas9 Knockouts, siRNA Silencing)

Genetic perturbation technologies, such as CRISPR-Cas9 and RNA interference (RNAi), are revolutionary tools for validating drug targets. biocompare.combiocompare.comsynthego.comnih.govbiocompare.comoncodesign-services.com These methods allow for the systematic disruption or silencing of specific genes, enabling researchers to observe the resulting phenotypic changes and infer the gene's role in a compound's activity. nih.govnih.gov By knocking out or knocking down a putative target gene, scientists can test whether the cells' sensitivity to this compound is altered. A diminished effect of the compound in the absence of the target protein provides strong evidence for a direct functional link. biocompare.com

While specific CRISPR-Cas9 or siRNA screening studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable. For instance, a CRISPR-Cas9 knockout screen in cancer cell lines could identify genes that, when absent, confer resistance to this compound-induced cytotoxicity. einsteinmed.edu Such a screen would involve a library of single-guide RNAs (sgRNAs) targeting thousands of genes. biocompare.combiocompare.com Cells that survive treatment with this compound would be sequenced to identify the sgRNAs they contain, thereby revealing the genes whose knockout confers resistance. nih.gov This unbiased, genome-wide approach can uncover novel and unexpected targets. biocompare.com

Table 1: Hypothetical Framework for Genetic Perturbation Studies of this compound

| Technique | Approach | Expected Outcome for Target Validation | Key Considerations |

| CRISPR-Cas9 Knockout | Genome-wide pooled library screen in cancer cells treated with this compound. | Identification of genes whose knockout leads to this compound resistance, pointing to their essential role in its mechanism of action. | Potential for off-target mutations; validation of hits with individual sgRNAs is necessary. nih.gov |

| siRNA Silencing | Targeted knockdown of a putative this compound-binding protein (e.g., a specific mitochondrial complex subunit). | Reduced cellular sensitivity to this compound upon target protein depletion. | Transient effect; potential for incomplete knockdown and off-target silencing. thermofisher.comnih.gov |

Affinity-Based Probes for Target Identification

Affinity-based probes are powerful chemical tools designed to identify the direct binding partners of a small molecule within a complex biological system. frontiersin.orgrsc.org This approach involves chemically modifying the compound of interest—in this case, this compound—to include a reactive group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). frontiersin.org When introduced to cell lysates or live cells, the probe binds to its target protein(s). The reactive group, often activated by UV light (photo-affinity labeling), then forms a covalent bond with the target. nih.gov The reporter tag subsequently allows for the isolation and identification of the protein-probe complex, typically through affinity purification followed by mass spectrometry. nih.govnih.gov

While the direct application of this technique to this compound is not widely reported, studies on other Annonaceous acetogenins demonstrate its feasibility and power. For example, recent research has shown that Annonaceous acetogenins can be converted into activity-based probes for chemical proteomics, leading to the identification of new mitochondrial, cytosolic, and reticulum-associated enzyme targets. researchgate.net In one study, a biotin-labeled affinity probe of an acetogenin mimic, AA005, was used to successfully identify the mitochondrial trifunctional protein alpha subunit (HADHA) as a direct target. nih.gov Another investigation utilized a diazirine- and alkyne-containing photo-affinity probe of a simplified acetogenin analogue to identify the FoF1-ATP synthase as its binding partner in Trypanosoma brucei. nih.gov

These examples provide a clear blueprint for how affinity-based probes could be developed for this compound. A this compound-derived probe would enable the unbiased identification of its direct molecular targets in various cell types, offering a significant leap in understanding its mechanism of action.

Table 2: Design Principles for a this compound Affinity-Based Probe

| Component | Function | Example Moiety | Rationale |

| Ligand | Provides binding specificity for the target protein(s). | This compound | The core structure of the probe that mimics the natural compound's binding properties. |

| Reactive Group | Forms a covalent bond with the target protein upon activation. | Diazirine or Benzophenone | Photo-activatable groups that create a covalent linkage to nearby amino acid residues. nih.gov |

| Reporter Tag | Enables detection and isolation of the probe-protein complex. | Biotin or Alkyne (for click chemistry) | Biotin allows for strong affinity purification on streptavidin beads; an alkyne tag allows for the subsequent attachment of various reporters. nih.govnih.gov |

Computational Modeling and Molecular Docking Simulations

Computational approaches, particularly molecular docking and molecular dynamics simulations, are invaluable for predicting and analyzing the interactions between a small molecule and a protein target at the atomic level. nih.govbrylinski.orgnih.gov Molecular docking algorithms predict the preferred orientation of a ligand (this compound) when bound to a receptor (a protein target) to form a stable complex. nih.govscielo.sa.cr The output of these simulations includes a predicted binding pose and a scoring function that estimates the binding affinity, often expressed as binding energy (in kcal/mol). nih.govplos.orgbiorxiv.org

For this compound, molecular docking could be employed to screen a library of known protein structures to identify potential binding partners. Once a putative target is identified through other means (e.g., affinity-based probes or genetic screens), docking simulations can provide a detailed model of the interaction. This can guide further experiments, such as site-directed mutagenesis of the predicted binding site residues to validate the interaction. Molecular dynamics simulations can further refine the docked pose and provide insights into the stability of the complex over time. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound Against Hypothetical Protein Targets

| Protein Target | Putative Function | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase X | Cell cycle regulation | -9.8 | Lys78, Leu130, Asp194 |

| Apoptosis Regulator Y | Programmed cell death | -8.5 | Arg112, Phe145, Tyr180 |

| Mitochondrial Enzyme Z | Cellular respiration | -10.2 | Val250, Ile298, Ser340 |

| Nuclear Receptor W | Gene transcription | -7.9 | Met421, His524, Gln545 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results. It serves to demonstrate the type of information that would be generated from a molecular docking study.

Structure Activity Relationship Sar Studies of Bullatalicin and Its Analogues

Influence of Tetrahydrofuran (B95107) Ring System Variations

The central THF ring system is a key determinant of the biological activity of acetogenins (B1209576). researchgate.net Modifications in the arrangement and quantity of these rings lead to substantial differences in potency.

Adjacent vs. Non-Adjacent Bis-THF Arrangements

Bullatalicin is a non-adjacent bis-THF acetogenin (B2873293), meaning its two THF rings are separated by a hydrocarbon chain. core.ac.ukgoogleapis.com Structure-activity relationship studies indicate that while compounds with adjacent bis-THF rings are often highly potent, the non-adjacent arrangement as seen in this compound also confers significant activity. mdpi.comsci-hub.ru

Research comparing different acetogenins has shown that the spatial separation between the THF rings is a critical factor. For instance, in a comparison of non-adjacent bis-THF ring compounds, a separation of more than four carbons between the rings was found to decrease potency to a level comparable to that of a mono-THF ring acetogenin. core.ac.uk However, non-adjacent bis-THF compounds like this compound and Sylvaticin, which differ only in the stereochemistry of one THF ring, exhibit potencies similar to some adjacent bis-THF acetogenins. sci-hub.ru This suggests that the non-adjacent configuration is not inherently less active, but its efficacy is dependent on the specific arrangement and stereochemistry. googleapis.comthieme-connect.com

In a study evaluating cytotoxicity against the adriamycin-resistant human mammary adenocarcinoma (MCF-7/Adr) cell line, this compound (a non-adjacent bis-THF) showed potent activity, comparable to several adjacent bis-THF analogues. sci-hub.ru This underscores that the specific three-dimensional conformation adopted by the non-adjacent rings can effectively mimic the potent structures of adjacent-ring systems.

Number of Tetrahydrofuran Rings

The number of THF rings is a fundamental structural characteristic influencing the bioactivity of acetogenins. researchgate.netencyclopedia.pub The majority of known acetogenins contain one or two THF rings. mdpi.com this compound, with its two THF rings, falls into one of the most common and potent categories. mdpi.commdpi.com

Generally, acetogenins with two THF rings (bis-THF) tend to exhibit higher cytotoxicity than those with a single THF ring (mono-THF). mdpi.comsysrevpharm.org For example, studies have consistently shown that bis-THF acetogenins, whether adjacent or non-adjacent, are among the most powerful inhibitors of mitochondrial complex I. medicinacomplementar.com.br While some mono-THF compounds, such as Gigantetrocin A, have demonstrated exceptional potency, the bis-THF structure is a recurring feature in the most active acetogenins. sci-hub.ru The presence of two rings appears to optimize the molecule's interaction with its biological target, although the relative positioning (adjacent vs. non-adjacent) and other structural features also play crucial roles. researchgate.netthieme-connect.com

Role of Hydroxylation Patterns and Stereochemistry

The number, position, and stereochemical configuration of hydroxyl (OH) groups along the hydrocarbon chain and flanking the THF rings are critical for the biological activity of this compound and its analogues. researchgate.netmdpi.com

Positional and Configurational Importance of Hydroxyl Groups

The presence and placement of hydroxyl groups significantly modulate the activity of acetogenins. researchgate.net Most bioactive acetogenins feature one to four hydroxyl groups. mdpi.com These groups, along with the THF rings, control the polarity of the molecule. core.ac.uk Studies have revealed that the total number of hydroxyl groups can influence potency. For instance, in one study on a multidrug-resistant human lung cancer cell line, acetogenins with three hydroxyl groups were more potent than those with four among non-adjacent bis-THF compounds. nih.gov

The position of these hydroxyls is equally important. Typically, one or two hydroxyl groups flank the central THF ring system. researchgate.netmdpi.com The distance between these hydroxyl groups and the terminal lactone ring also affects activity. A study on adjacent bis-THF acetogenins found that a spacer of 13 carbons between the flanking hydroxyl of the THF system and the lactone was optimal for activity against MDR MCF-7/Adr cells, with shorter spacers of 11 or 9 carbons resulting in significantly lower potency. sci-hub.ru

Stereochemistry of Carbinol Centers

The absolute stereochemistry of the carbinol centers (the carbon atoms bearing the hydroxyl groups), particularly those flanking the THF rings, is a crucial factor for bioactivity. mdpi.com While some studies have suggested that stereochemistry might be less critical than other factors, specific configurations are consistently found in the most potent compounds. googleapis.commedicinacomplementar.com.br

Impact of Terminal Lactone Modifications

The α,β-unsaturated γ-lactone ring at the end of the aliphatic chain is a hallmark of most Annonaceous acetogenins and is considered vital for their biological activity. researchgate.netjst.go.jp This electrophilic moiety is believed to be a key site of interaction with the biological target.

Modifications to this lactone ring generally lead to a decrease in potency, indicating its essential role. thieme-connect.com For example, opening the γ-lactone ring in analogues of the acetogenin Squamocin (B1681989) resulted in compounds with lower activity than the parent molecule. thieme-connect.com However, replacing the lactone with other heterocyclic systems has yielded mixed results. The synthesis of analogues where the α,β-unsaturated-γ-lactone was replaced with nitrogen-containing heterocycles, such as a 1-methylpyrazol-5-yl derivative, has in some cases led to compounds with selective and potent cytotoxicity. thieme-connect.com Other research has focused on creating hybrid molecules, combining the core structure of acetogenins with elements of other mitochondrial complex I inhibitors, to study the role of the terminal group. rsc.org These studies collectively affirm that while the classic α,β-unsaturated γ-lactone is a powerful pharmacophore, certain bioisosteric replacements can maintain or, in some cases, selectively enhance activity.

Table of Cytotoxicity Data for this compound and Related Acetogenins

This table presents the cytotoxic activity (IC50) of selected acetogenins against the adriamycin-resistant human mammary adenocarcinoma (MCF-7/Adr) cell line.

| Compound | THF Ring System | IC50 (µg/mL) sci-hub.ru |

| This compound | Non-adjacent bis-THF | 1.0 x 10⁻² |

| Sylvaticin | Non-adjacent bis-THF | 2.4 x 10⁻² |

| Bullatacin (B1665286) | Adjacent bis-THF | < 1.0 x 10⁻⁶ |

| Asimicin | Adjacent bis-THF | 1.5 x 10⁻⁵ |

| Gigantetrocin A | Mono-THF | < 1.0 x 10⁻⁶ |

| Adriamycin | (Standard Drug) | 2.5 |

Variations in the Alpha, Beta-Unsaturated Gamma-Lactone

The α,β-unsaturated γ-lactone moiety is a hallmark of most annonaceous acetogenins and has long been considered a critical component for their potent biological activities. researchgate.net This functional group is an electrophilic Michael acceptor, capable of reacting with nucleophiles such as the thiol groups of cysteine residues in proteins, leading to covalent modification and inhibition of key cellular targets. researchgate.net

However, SAR studies have shown that while important, the α,β-unsaturation is not universally essential for all biological activities. In a key study investigating the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase), it was discovered that analogues with a rearranged keto-lactone, such as bullatacinone, were more potent inhibitors than their α,β-unsaturated γ-lactone counterparts, like bullatacin. nih.gov This finding was significant, demonstrating that the terminal lactone's primary role might be to anchor the molecule to its target, with other parts of the structure dictating the precise inhibitory potency.

Further studies have explored more drastic modifications. The replacement of the entire γ-lactone ring with other heterocyclic systems, such as 1-methylpyrazole, has been investigated. These hybrid analogues, while structurally distinct, retained low micromolar inhibitory activities against several human cancer cell lines, indicating that other pharmacophoric features can compensate for the alteration of the canonical lactone ring. researchgate.net

Table 1: Effect of Lactone Variation on Biological Activity

| Compound Type | Key Structural Feature | Observed Activity Trend | Reference |

|---|---|---|---|

| Standard Acetogenin (e.g., Bullatacin) | α,β-Unsaturated γ-lactone | Generally potent; acts as a Michael acceptor. | researchgate.net |

| Keto-lactone Analogue (e.g., Bullatacinone) | Saturated γ-lactone with adjacent ketone | Potency can be higher than unsaturated lactones for certain targets (e.g., mitochondrial complex I inhibition). | nih.gov |

| Heterocyclic Analogue | Replacement of γ-lactone with a different ring (e.g., 1-methylpyrazole) | Can retain significant biological activity, suggesting the lactone is not the sole determinant of potency. | researchgate.net |

Systematic Derivatization for Activity Enhancement

Systematic derivatization of the acetogenin scaffold has been a key strategy to probe SAR and, in some cases, enhance biological activity. nih.gov These studies typically involve chemical modification of the hydroxyl groups or other functional moieties along the hydrocarbon chain.

One study focused on the derivatization of natural acetogenins, including squamocin and motrilin, to create acetylated (OAc) and methoxy (B1213986) methylated (MOM) analogues for evaluation of their insecticidal properties. The results were revealing:

Acetylated derivatives showed reduced toxicity and antifeedant effects compared to the parent natural compounds. scirp.org This suggests that the free hydroxyl groups are crucial for potent activity, possibly by forming hydrogen bonds with the target protein.

Methoxy methylated (MOM) derivatives were largely non-toxic to the larvae. However, they significantly impacted the insects' development, reducing growth rates and the efficiency of converting ingested food into biomass. scirp.org This indicates that while derivatization of the hydroxyls can abolish acute toxicity, it may introduce more subtle, chronic effects.

Other SAR studies have highlighted the importance of the spacing between the central tetrahydrofuran (THF) ring system and the terminal lactone. A spacer of 13 carbon atoms between the flanking hydroxyl of the THF core and the lactone was found to be optimal for cytotoxicity against certain multidrug-resistant cancer cell lines. nih.gov Analogues with shorter spacers of 9 or 11 carbons were significantly less active, emphasizing the role of the entire hydrocarbon chain in correctly positioning the molecule for target interaction. nih.gov

Computational Approaches to SAR

Computational methods have become indispensable for understanding the complex SAR of acetogenins like this compound. Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how these molecules interact with their biological targets.

Numerous in silico studies have been conducted on various annonaceous acetogenins, targeting key proteins involved in cancer and other diseases. These computational analyses have investigated the binding of acetogenins to:

Mitochondrial Complex I: As potent inhibitors of this complex, docking studies have helped to elucidate the binding site and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to their high affinity. bbrc.in

Multidrug Resistance (MDR) Enzymes: Virtual screening and docking have been used to rank acetogenins based on their fit within the binding pockets of enzymes like P-glycoprotein, helping to explain their effectiveness against resistant cancer cells. researchgate.net

Other Cancer-Related Targets: The potential of acetogenins to inhibit other proteins, such as DNA methyltransferase 1 (DNMT1), has also been explored using molecular docking and MD simulations, revealing stable binding and suggesting novel mechanisms of action. tandfonline.com

These computational studies consistently show that the precise stereochemistry of the hydroxyl groups and the THF rings, along with the flexibility of the long hydrocarbon chain, are critical for achieving an optimal fit within the target's binding site. researchgate.net

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. scielo.br A QSAR model takes the form of an equation:

Activity = f (Physicochemical Properties and/or Structural Descriptors) scielo.br

For a class of molecules as large and structurally diverse as the annonaceous acetogenins, QSAR represents a powerful tool for predicting the activity of untested analogues and guiding the design of new, more potent compounds. sioc-journal.cn Although specific QSAR models focused solely on this compound are not widely published, the methodology has been applied to the broader acetogenin class. bbrc.inamazoniainvestiga.info

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), involves:

Building a dataset of structurally related acetogenins with experimentally measured biological activities (e.g., IC₅₀ values).

Aligning the 3D structures of all molecules based on a common scaffold.

Calculating steric and electrostatic fields around the aligned molecules.

Using statistical methods , like Partial Least Squares (PLS), to generate a model that correlates variations in these fields with changes in biological activity. mdpi.com

The resulting 3D-QSAR model generates contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a visual guide for rational drug design. mdpi.comresearch-solution.com

Machine Learning Applications in SAR

QSAR itself is a foundational application of machine learning in chemistry, where an algorithm learns from a "training set" of data to make predictions. scielo.br The statistical methods used in QSAR, such as multiple linear regression and partial least squares, are core machine learning techniques. ijpsdronline.com

While more advanced or "deep learning" models have not been extensively reported specifically for this compound, the framework for their application is well-established. Modern machine learning could further enhance SAR studies for acetogenins by:

Analyzing larger and more diverse datasets than traditional QSAR.

Identifying complex, non-linear relationships between structure and activity that may be missed by conventional methods.

Developing predictive models for various properties simultaneously, including activity, toxicity, and pharmacokinetic parameters (ADMET).

The application of sophisticated machine learning algorithms holds the potential to accelerate the discovery and optimization of new acetogenin-based therapeutic agents by more effectively navigating their vast chemical space.

Synthetic Strategies for Bullatalicin and Its Derivatives

Total Synthesis Approaches to Complex Natural Products

The total synthesis of complex natural products like Bullatalicin, a member of the Annonaceous acetogenins (B1209576), is a significant undertaking in organic chemistry. These efforts are driven by the need to confirm structural assignments, provide material for biological testing, and develop flexible synthetic routes that allow for the creation of diverse analogues. mdpi.com Strategies for synthesizing acetogenins are often convergent, meaning different complex fragments of the molecule are synthesized independently and then joined together near the end of the process. beilstein-journals.orgnih.gov

A common approach involves the synthesis of two key fragments: the central bis-tetrahydrofuran (bis-THF) core and a terminal γ-lactone synthon. mdpi.com The construction of the stereochemically complex bis-THF core is a primary challenge. Synthetic chemists often employ highly stereoselective reactions, such as the Sharpless asymmetric dihydroxylation or epoxidation, to install the numerous chiral centers with the correct relative and absolute configurations. nih.govacs.org

For example, Marshall's group developed a modular, four-component synthesis strategy applicable to various acetogenins, including the closely related 30(S)-hydroxybullatacin. beilstein-journals.org This bidirectional approach involves the sequential addition of chiral allylic stannane (B1208499) reagents to a central dialdehyde (B1249045) fragment, followed by ring-closing reactions to form the bis-THF system and subsequent coupling with the lactone portion. beilstein-journals.orgacs.orgfigshare.com This modularity is highly advantageous, as it allows for the creation of a variety of natural acetogenins and their isomers by simply interchanging the basic subunits. beilstein-journals.org The ultimate goal of these synthetic endeavors is not only to produce the natural product itself but also to create a pathway for generating structural modifications that can help decipher structure-activity relationships. mdpi.com

Semi-Synthesis of this compound Analogues

Semi-synthesis offers a valuable alternative to the lengthy and often low-yielding process of total synthesis, particularly when a natural product or a close precursor can be isolated in reasonable quantities. This strategy begins with the natural compound and modifies it through targeted chemical reactions to produce novel analogues. nih.govnumberanalytics.com The goal is often to explore structure-activity relationships (SAR), enhance potency, or improve properties like solubility and stability. numberanalytics.comresearchgate.net

In the context of acetogenins, research groups have employed semi-synthesis to probe the importance of various structural features. For instance, modifications to the core THF structure have been explored. Miyoshi's research team, working with the related acetogenin (B2873293) bullatacin (B1665286), replaced the characteristic bis-THF core with either an ether group or a tetrahydroxyl core to investigate the role of this central unit in the compound's mechanism of action.

This approach allows chemists to rapidly generate a series of related compounds that would be difficult to access through total synthesis alone. escholarship.org By starting with the complex, stereochemically rich scaffold of the natural product, semi-synthesis leverages nature's synthetic power to create derivatives for specific biological or therapeutic research aims. nih.govresearchgate.net

Derivatization for Enhanced Biological Activity or Stability

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with altered properties. In the study of this compound and other acetogenins, derivatization is a key tool used for several purposes: to facilitate structural elucidation, to probe structure-activity relationships, and to enhance biological activity or improve physicochemical properties like stability and solubility. google.comsigmaaldrich.com By systematically altering functional groups, researchers can determine which parts of the molecule are essential for its bioactivity.

Acetylated Derivatives (e.g., this compound Tetraacetate)

Acetylation, the reaction of hydroxyl groups with an acetylating agent to form esters, is a common derivatization technique. In the case of this compound, which possesses multiple hydroxyl groups, this leads to acetylated derivatives. The formation of This compound tetraacetate has been reported in the scientific literature. researchgate.net

This type of derivatization serves multiple functions. It can confirm the number of hydroxyl groups present in the parent molecule, which is a crucial piece of data for structure elucidation. Furthermore, by masking the polar hydroxyl groups, acetylation alters the compound's polarity and its ability to form hydrogen bonds. Studying the biological activity of such derivatives provides insight into the importance of the free hydroxyl groups for the compound's mechanism of action. researchgate.net For instance, the activity of this compound tetraacetate has been evaluated against various human tumor cell lines. researchgate.net

| Derivative | Cell Line | Reported Activity (ED50) | Source |

|---|---|---|---|

| This compound tetraacetate | A549 (Lung Carcinoma) | < 10-6 µg/mL | researchgate.net |

| MCF-7 (Breast Cancer) | < 10-3 µg/mL | researchgate.net | |

| HT-29 (Colon Adenocarcinoma) | 1.35 µg/mL | researchgate.net |

Cyclic Acetal (B89532) Derivatives

The presence of diol (two hydroxyl groups) moieties in the this compound structure, specifically 1,2-, 1,4-, or 1,5-diols, allows for the formation of cyclic acetal derivatives. google.com This is typically achieved by reacting the acetogenin with an aldehyde or ketone under acidic conditions. A notable example is the preparation of a 16,19-formaldehyde acetal derivative of this compound . google.comresearchgate.net

The formation of these cyclic derivatives is particularly valuable for stereochemical analysis. google.comresearch-solution.com By locking two hydroxyl groups into a ring structure, the conformational flexibility of that part of the molecule is reduced. This often leads to more defined signals in NMR spectroscopy, which can help determine the relative configuration of the chiral centers involved. researchgate.net The reaction to form the acetal is reversible, meaning the original carbonyl can be regenerated if needed. youtube.com

| Derivative | Method of Preparation | Characterization Data | Source |

|---|---|---|---|

| 16,19-Formaldehyde acetal derivative of this compound | Reaction with chlorotrimethylsilane (B32843) and dimethyl sulfoxide | HRFABMS: obsd. 651.4817, calcd. 651.4836, for C38H67O8 (MH+) | google.com |

Other Synthetic Modifications for Specific Research Aims

Beyond acetylation and acetal formation, a range of other synthetic modifications have been applied to this compound and related acetogenins to achieve specific research goals. These modifications often fall under the umbrella of "diverted total synthesis" or "analogue-oriented synthesis," where the goal is not to make the natural product itself, but to create novel structures with potentially improved or different activities. escholarship.org

One area of research involves creating simplified analogues that are easier to synthesize while retaining biological activity. This has included the development of non-THF analogues, where the complex bis-THF ring system is replaced with a simpler acyclic or carbocyclic core. researchgate.net The aim is to determine the minimal structural requirements for bioactivity and to create compounds more amenable to large-scale production. researchgate.net

Other modifications target specific physicochemical properties. For example, to address the poor water solubility of many acetogenins, which hampers preclinical development, researchers have synthesized glycosylated derivatives by attaching sugar moieties like glucose or galactose to the acetogenin scaffold. Another reported modification is the oxidation of a hydroxyl group to a ketone, as seen in the natural product Bullatalicinone, which is the methylketo-lactone derivative of this compound. researchgate.net This allows for the study of how the electronic properties and hydrogen-bonding capability at that position affect the compound's function.

| Modification Type | Example | Research Aim | Source |

|---|---|---|---|

| Oxidation | Bullatalicinone (keto-derivative of this compound) | Structure-activity relationship studies | researchgate.net |

| Structural Simplification | Non-THF analogues | Shorten synthetic routes; identify key pharmacophores | researchgate.net |

| Core Replacement | 1,2-cyclopentanediol bis-ether mimics | Maintain potent inhibitory activity with a simplified core | researchgate.net |

| Glycosylation | Galactosylated squamocin (B1681989) (related acetogenin) | Enhance water solubility for improved bioavailability |

Challenges in Complex Natural Product Synthesis

The synthesis of complex natural products like this compound is fraught with challenges that test the limits of modern organic chemistry. A primary difficulty is the sheer structural complexity and the high density of stereogenic centers. This compound has numerous chiral centers, and achieving the correct three-dimensional arrangement is non-trivial. Each new stereocenter must be created with high selectivity, as the synthesis of a mixture of stereoisomers can be difficult to separate and can lead to products with diminished or no biological activity.

Analytical Methodologies for Quantification and Characterization of Bullatalicin in Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of Bullatalicin. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each hydrogen and carbon atom within the molecule, respectively.

In ¹H NMR analysis of this compound, conducted at 500 MHz in deuterated chloroform (B151607) (CDCl₃), specific chemical shifts are indicative of key structural features. For instance, a characteristic resonance at approximately δ 6.99 is assigned to the H-35 proton of the α,β-unsaturated γ-lactone ring. Another significant signal around δ 5.00 corresponds to the H-36 proton, which is part of the hydroxylated tetrahydrofuran (B95107) ring.

The ¹³C NMR spectrum, typically run at 125.75 MHz in CDCl₃, provides further structural confirmation. Key signals include a resonance at δ 173.83, which is attributed to the C-1 carbonyl carbon of the lactone, and a series of signals in the δ 72.4–79.2 range, characteristic of the oxygen-bearing carbons within the tetrahydrofuran moieties. To achieve a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed. These experiments reveal proton-proton and proton-carbon correlations, respectively, which are crucial for piecing together the complex spin systems within the this compound molecule.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Structural Moiety |

| H-35 | 6.99 | --- | α,β-unsaturated γ-lactone |

| H-36 | 5.00 | --- | Hydroxylated tetrahydrofuran |

| C-1 | --- | 173.83 | Lactone carbonyl |

| --- | --- | 72.4–79.2 | Tetrahydrofuran oxygens |

Data sourced from 500 MHz ¹H NMR and 125.75 MHz ¹³C NMR spectra in CDCl₃.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool used to determine the precise molecular weight of this compound, which in turn allows for the confirmation of its molecular formula. libretexts.orglibretexts.org Unlike low-resolution mass spectrometry that provides the nominal mass, HR-MS can measure mass-to-charge ratios (m/z) to several decimal places. libretexts.orgmsu.edu This high degree of accuracy is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions. libretexts.orgmsu.edu

For this compound, High-Resolution Fast Atom Bombardment (HR-FAB) mass spectrometry has been used. The analysis yields a protonated molecule [M+H]⁺ ion at an m/z of 623.4865. This experimentally determined value is then compared to the calculated exact mass for the proposed molecular formula, C₃₇H₆₆O₇. The calculated mass for [C₃₇H₆₆O₇+H]⁺ is 623.4887. The close agreement between the measured and calculated values provides strong evidence for the assigned molecular formula.

Chromatographic Quantification Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the methods of choice for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a versatile and widely used technique for analyzing this compound. It is employed for final purification steps and for assessing the purity of the isolated compound. Reverse-phase HPLC is a common mode used for this purpose, where a non-polar stationary phase (like a C18 column) is paired with a polar mobile phase.

A typical purification protocol might involve a C18 column eluted with a gradient of tetrahydrofuran (THF) in a methanol-hexane mixture. For example, a gradient of 5–15% THF in methanol-hexane can effectively resolve this compound from other related compounds. Key parameters that are optimized during method development include the flow rate, which is often set around 2 mL/min, and the injection volume. The quantification of this compound is achieved by integrating the peak area from the HPLC chromatogram and comparing it to a calibration curve generated from standards of known concentration.

Detection Methods in HPLC (e.g., UV, PDA, CAD, ELSD, MS)

The choice of detector in HPLC is crucial for the sensitive and accurate detection of this compound.

UV/PDA Detection: Ultraviolet (UV) or Photodiode Array (PDA) detectors are commonly used. This compound exhibits a maximum absorbance (λₘₐₓ) at 213 nm, making this wavelength suitable for its detection. While effective, UV detection is dependent on the presence of a chromophore in the molecule. thermofisher.comsci-hub.se